molecular formula C16H13N5O2S2 B11256729 N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B11256729
M. Wt: 371.4 g/mol
InChI Key: PMMOQMMBXLTKAO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound with a unique structure. Let’s break down its components:

    Furan-2-ylmethyl: This group contains a furan ring (a five-membered heterocycle with one oxygen atom) attached to a methyl group.

    6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl: This part of the compound consists of a triazolopyridazine ring fused with a thiophene ring. Triazolopyridazines are known for their diverse biological activities.

    Thioacetamide: The thioacetamide group contributes sulfur atoms and plays a crucial role in the compound’s reactivity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. One common approach involves the condensation of furan-2-carbaldehyde with 6-amino-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of thioacetamide. The reaction proceeds through nucleophilic addition and cyclization steps.

Industrial Production: While industrial-scale production methods may vary, researchers have explored efficient and scalable processes. These often involve multistep syntheses, purification, and optimization for yield.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide participates in various chemical reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2-carbaldehyde.

    Substitution: The thiophene and triazolopyridazine rings are susceptible to substitution reactions.

    Reduction: Reduction of the carbonyl group in the thioacetamide moiety may occur.

Common reagents include oxidants (e.g., chromates), nucleophiles (e.g., amines), and reducing agents (e.g., hydrides).

Scientific Research Applications

Researchers have explored the following applications:

    Medicinal Chemistry: N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide derivatives exhibit potential as antitumor, antimicrobial, and anti-inflammatory agents.

    Biological Studies: Its interactions with cellular targets and pathways are under investigation.

    Materials Science: The compound’s unique structure may find applications in materials design.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves binding to specific receptors or enzymes, modulating cellular signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

While N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is distinct, we can compare it to related compounds such as [similar compound 1] and [similar compound 2]. Its unique structural features set it apart and make it an intriguing subject for further study.

: [Reference 1] : [Reference 2]

Properties

Molecular Formula

C16H13N5O2S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13N5O2S2/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h1-8H,9-10H2,(H,17,22)

InChI Key

PMMOQMMBXLTKAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Origin of Product

United States

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